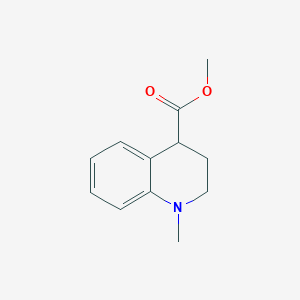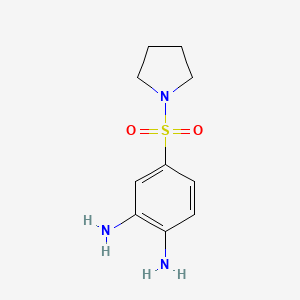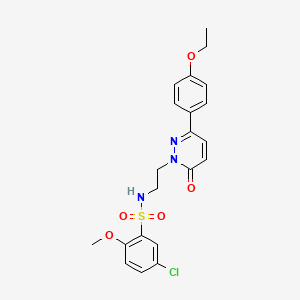
4-Bromo-3-fluoro-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluoro-2-methoxyphenol is a phenolic organic compound . It is used as a fluorine-containing organic intermediate and can be used for the synthesis of medicines, pesticides, dyes, etc .
Synthesis Analysis
The synthesis of phenols like 4-Bromo-3-fluoro-2-methoxyphenol can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A group led by Zhong published a synthesis method for producing a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluoro-2-methoxyphenol is represented by the InChI code1S/C7H6BrFO2/c1-11-7-4 (8)2-3-5 (10)6 (7)9/h2-3,10H,1H3 . The molecular weight of this compound is 221.03 . Chemical Reactions Analysis
Phenol derivatives like 4-Bromo-3-fluoro-2-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They can undergo various chemical reactions, including functionalizing and transforming functional groups around the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-fluoro-2-methoxyphenol include a molecular weight of 221.03 .Aplicaciones Científicas De Investigación
1. Role in Alkoxylating Dehalogenation
A study by Osman et al. (1997) reported the dehalogenation of halophenols, including 4-Bromo-3-fluoro-2-methoxyphenol, in alcoholic solvents using microperoxidase-8 (MP8) and H2O2. This process resulted in the formation of alkoxyphenols, with the release of halogen substituents as anions. This reaction has implications for understanding chemical transformations involving halogenated compounds in biological and environmental contexts (Osman et al., 1997).
2. Thermodynamic Properties in Solution and Gas Phase
Varfolomeev et al. (2010) investigated the thermodynamic properties of methoxyphenols, including compounds structurally related to 4-Bromo-3-fluoro-2-methoxyphenol. The study focused on understanding intermolecular and intramolecular hydrogen bonds, which are crucial for the behavior of these compounds in various solvents and phases. This research provides insights into the properties of methoxyphenols in different environments, which is essential for their application in various scientific fields (Varfolomeev et al., 2010).
3. Antibacterial Properties from Marine Algae
Research by Xu et al. (2003) identified bromophenols, including compounds structurally similar to 4-Bromo-3-fluoro-2-methoxyphenol, in the marine alga Rhodomela confervoides. These compounds exhibited antibacterial properties, highlighting the potential of bromophenols as sources of natural antibiotics and their relevance in pharmaceutical research (Xu et al., 2003).
4. Environmental Degradation and Toxicity Studies
Dandan Xu et al. (2018) studied the electrochemical degradation of 4-bromophenol, a compound related to 4-Bromo-3-fluoro-2-methoxyphenol, examining its degradation mechanism, kinetics, and toxicity. The study is significant for understanding the environmental impact and the treatment of water contaminated with bromophenol compounds (Dandan Xu et al., 2018).
5. Application in Fluorescent Probes
Tanaka et al. (2001) explored the use of a compound structurally related to 4-Bromo-3-fluoro-2-methoxyphenol in the development of fluorescent probes. These probes can be sensitive to pH changes and select metal cations, indicating their potential use in chemical sensing and imaging applications (Tanaka et al., 2001).
Safety and Hazards
4-Bromo-3-fluoro-2-methoxyphenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and dust respirator .
Propiedades
IUPAC Name |
4-bromo-3-fluoro-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKIZDGWJLBICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2643986.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2643990.png)




![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2643998.png)




![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2644006.png)

![5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2644009.png)